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Compound of Interest

Compound Name: 4-Cyclopropylbutan-2-amine

CAS No.: 1337115-71-5

Cat. No.: B1524001

Get Quote

Introduction: The Significance of 4-
Cyclopropylbutan-2-amine
4-Cyclopropylbutan-2-amine is a primary aliphatic amine featuring a unique cyclopropyl

moiety. This structural motif is of significant interest in medicinal chemistry due to its ability to

impart favorable metabolic stability, binding affinity, and conformational rigidity to drug

candidates. Accurate and comprehensive characterization of this molecule is paramount for

ensuring the integrity of research and development processes. This application note outlines

detailed protocols for acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry, and

Infrared spectra of 4-Cyclopropylbutan-2-amine.

Molecular Structure and Properties
Molecular Formula: C₇H₁₅N[1]

Monoisotopic Mass: 113.12045 Da[1]
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Structure:  (Image Source: PubChem CID 53887109)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. The following

protocols provide a framework for obtaining high-quality ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy Protocol
Objective: To determine the proton environment and connectivity in 4-Cyclopropylbutan-2-
amine.

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-Cyclopropylbutan-2-amine.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol

(CD₃OD). CDCl₃ is a common choice for initial characterization.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Utilize a 400 MHz (or higher) NMR spectrometer.

Acquire the spectrum at room temperature.
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Typical acquisition parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay (d1): 2 seconds

Acquisition Time: ~4 seconds

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the spectrum to the TMS signal at 0 ppm.

Integrate all signals.

Workflow for ¹H NMR Analysis:

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample Dissolve in CDCl₃ with TMS Transfer to NMR Tube Insert into Spectrometer Acquire Spectrum Fourier Transform Phasing & Calibration Integration & Interpretation

Click to download full resolution via product page

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Spectrum and Interpretation:
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

-NH₂ ~1.5 - 2.5 Broad singlet 2H

The chemical

shift is variable

and

concentration-

dependent. The

signal may

exchange with

D₂O.[2]

-CH(NH₂)- ~2.8 - 3.2 Sextet 1H

Deshielded by

the adjacent

nitrogen atom

and coupled to

the neighboring

methyl and

methylene

protons.

-CH₂- ~1.4 - 1.6 Multiplet 2H

Diastereotopic

protons due to

the adjacent

chiral center,

leading to a

complex

multiplet.

-CH₃ ~1.1 - 1.3 Doublet 3H

Coupled to the

single proton on

the chiral center.

Cyclopropyl -CH- ~0.6 - 0.8 Multiplet 1H

Upfield shift

characteristic of

cyclopropyl

protons.

Cyclopropyl -

CH₂-

~0.1 - 0.5 Multiplet 4H Highly shielded,

resulting in

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


signals in the

upfield region.

¹³C NMR Spectroscopy Protocol
Objective: To identify all unique carbon environments in 4-Cyclopropylbutan-2-amine.

Methodology:

Sample Preparation: As described for ¹H NMR.

Instrumentation and Data Acquisition:

Utilize a ¹³C NMR spectrometer, typically operating at a quarter of the proton frequency

(e.g., 100 MHz for a 400 MHz instrument).

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 512 or more, due to the low natural abundance of ¹³C.

Data Processing: As described for ¹H NMR, with calibration to the CDCl₃ solvent peak at

77.16 ppm.

Predicted ¹³C NMR Spectrum:

Carbon Chemical Shift (δ, ppm) Rationale

-CH(NH₂)- ~45 - 55
Attached to the electronegative

nitrogen atom.

-CH₂- ~35 - 45 Aliphatic methylene carbon.

-CH₃ ~20 - 25 Aliphatic methyl carbon.

Cyclopropyl -CH- ~10 - 15
Upfield shift characteristic of

cyclopropyl carbons.

Cyclopropyl -CH₂- ~5 - 10
Highly shielded cyclopropyl

methylene carbons.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
Cyclopropylbutan-2-amine.

Protocol (Electron Ionization - EI):

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or dichloromethane) via direct infusion or a GC-MS system.

Ionization: Utilize a standard electron ionization source (70 eV).

Mass Analysis: Scan a mass range of m/z 30-200.

Workflow for Mass Spectrometry Analysis:

Sample Preparation Data Acquisition Data Analysis

Dilute Sample Introduce into MS Ionization (EI) Mass Analysis Detection Generate Mass Spectrum Identify Molecular Ion Analyze Fragmentation

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectrum and Interpretation:

Molecular Ion (M⁺): An odd molecular weight is expected at m/z = 113, consistent with the

nitrogen rule for a compound with one nitrogen atom.[2]

Key Fragmentations:

α-cleavage: The most prominent fragmentation for aliphatic amines is the cleavage of the

C-C bond adjacent to the nitrogen. This would result in a base peak at m/z = 44,

corresponding to [CH(NH₂)]⁺.
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Loss of methyl: A peak at m/z = 98 (M-15) due to the loss of a methyl radical.

Loss of cyclopropyl: A peak at m/z = 72 (M-41) from the loss of a cyclopropyl radical.

Predicted Mass Spectrometry Data:

m/z Ion Notes

113 [C₇H₁₅N]⁺ Molecular Ion

98 [M - CH₃]⁺ Loss of a methyl group

72 [M - C₃H₅]⁺ Loss of a cyclopropyl group

44 [C₂H₆N]⁺ Base peak from α-cleavage

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Cyclopropylbutan-2-amine.

Protocol (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR

crystal.

Data Acquisition:

Record a background spectrum of the clean ATR crystal.

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum.

Workflow for IR Spectroscopy Analysis:
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Sample Preparation Data Acquisition Data Analysis

Apply Sample to ATR Acquire Background Acquire Sample Spectrum Background Subtraction Identify Characteristic Bands

Click to download full resolution via product page

Caption: Workflow for Infrared Spectroscopy.

Predicted IR Spectrum and Interpretation:

Wavenumber (cm⁻¹) Vibration Description

3400-3250 N-H stretch

Two bands characteristic of a

primary amine (symmetric and

asymmetric stretching).[3][4]

3080-3000 C-H stretch Cyclopropyl C-H stretching.

2960-2850 C-H stretch Aliphatic C-H stretching.

1650-1580 N-H bend
Scissoring vibration of the

primary amine.[3]

1250-1020 C-N stretch
Aliphatic amine C-N stretching.

[3]

910-665 N-H wag
Out-of-plane bending of the N-

H bonds.[3]

Summary and Conclusion
The combination of NMR, MS, and IR spectroscopy provides a comprehensive and

unambiguous characterization of 4-Cyclopropylbutan-2-amine. The protocols and predicted

data presented in this application note serve as a valuable resource for researchers, enabling

efficient and accurate structural verification and purity assessment of this important chemical

entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

